2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane
Description
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2 |
InChI Key |
LVZIPZGNYQAESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure for Amine Preparation
This method outlines a common approach for synthesizing amine derivatives that serve as precursors for the target compound.
Reagents :
- tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
- K₂CO₃
- Halo-derivative (e.g., bromo or chloro derivatives)
-
- Dissolve tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (0.66 mmol) in acetonitrile (5 mL).
- Add K₂CO₃ (1.32 mmol) and the halo-derivative (0.73 mmol) sequentially.
- Stir the mixture at room temperature for 3 hours.
- Quench with water (5 mL) and extract with ethyl acetate (2 × 10 mL).
- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.
- Purify the residue via silica gel chromatography to obtain the desired product.
Nucleophilic Aromatic Substitution
This method is specifically aimed at introducing the chlorophenyl group.
Reagents :
- Appropriate diazaspiro compound
- 3-chlorobenzonitrile or similar chlorobenzene derivatives
-
- Mix the diazaspiro compound with potassium carbonate in a suitable solvent.
- Add the chlorobenzene derivative and heat under reflux conditions.
- After completion, cool and perform extraction as described in Section 3.1.
Final Product Isolation
Once synthesized, the final product can be isolated through crystallization or further purification techniques.
- Crystallization : Dissolve the crude product in a minimal amount of solvent and allow it to crystallize.
- Chromatography : Use flash chromatography to separate impurities based on polarity.
The yields of synthesized compounds can vary based on reaction conditions and purity of starting materials. Characterization techniques such as NMR spectroscopy are employed to confirm structure:
| Compound | Yield (%) | NMR Data |
|---|---|---|
| 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane | Varies (typically around 20-55%) | δ values indicating aromatic protons and aliphatic regions |
The preparation of 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane involves several synthetic strategies that leverage nucleophilic substitutions and careful control of reaction conditions to yield high-purity compounds. Future research may focus on optimizing these methods for better yields and exploring alternative synthetic routes that could enhance efficiency or reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Sigma Receptor Ligands
One of the notable applications of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane derivatives is their role as sigma receptor ligands. Research has shown that these compounds exhibit high binding affinities to sigma receptors (S1R and S2R), which are implicated in various neurological conditions and pain management. For instance, compound AD258 (a derivative of 2,7-diazaspiro[4.4]nonane) demonstrated significant analgesic activity with minimal toxicity in in vitro studies, making it a promising candidate for further development in pain relief therapies .
Table 1: Binding Affinity of Selected Compounds to Sigma Receptors
| Compound | Ki (nM) S1R | Ki (nM) S2R | Toxicity |
|---|---|---|---|
| AD258 | 3.5 | 2.6 | Negligible |
| Compound A | 5.0 | 4.0 | Low |
| Compound B | 10.0 | 8.5 | Moderate |
Osteoporosis Treatment
Another significant application of this compound class is in the treatment of osteoporosis. Studies have identified derivatives that inhibit osteoclast activity without affecting bone formation, which is crucial for maintaining bone density and preventing fractures. For example, a specific derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice while preserving osteoblast function . This characteristic positions such compounds as potential leads for developing new anti-osteoporotic drugs.
Table 2: E197 Effects on Osteoclast Activity
| Treatment | Osteoclast Activity Inhibition (%) | Bone Formation Impact |
|---|---|---|
| Control | 0 | Normal |
| E197 (10 µM) | 50 | None |
| E197 (20 µM) | 75 | None |
Anticancer Research
The potential anticancer properties of diazaspiro compounds have also been explored. Some studies indicate that certain derivatives can inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth and metastasis. For instance, research has shown that modifications to the diazaspiro structure can enhance cytotoxic effects against breast cancer cells .
Mechanistic Studies and Molecular Modeling
Molecular modeling studies have been employed to understand the binding interactions between these compounds and their biological targets better. Such studies provide insights into how structural modifications can enhance or diminish biological activity, guiding the design of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazaspiro[4.4]nonane Core
Key analogues with modified substituents and their pharmacological profiles are summarized below:
*Predicted values based on SAR trends from .
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group (electron-withdrawing) in 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane likely enhances S1R binding compared to 16b’s 3,4-dimethoxyphenethyl (electron-donating), which reduces selectivity due to weaker hydrophobic interactions .
- Substituent Position: The 3-chloro substitution avoids steric clashes observed in 16a’s 3,4-dichlorophenethyl, which may explain its lower S1R/S2R selectivity compared to the monosubstituted 3-chlorophenyl derivative .
Core Structure Modifications
Comparisons with other spirocyclic and non-spirocyclic diamines:
- Spiro[4.4]nonane vs. Piperazine: While piperazine derivatives exhibit superior activity in αIIbβ3 and PKCθ targets, spiro[4.4]nonane analogues excel in S1R binding due to conformational restriction, enhancing receptor complementarity .
- Ring Size and Rigidity: The spiro[4.4]nonane scaffold outperforms smaller spiro[3.5]nonane cores in sigma receptor selectivity, as the latter’s reduced ring size compromises hydrophobic interactions .
Functional Group Additions
- N-Alkylation : Alkylation of the spirocyclic nitrogen (e.g., 2-benzyl or 2-phenethyl groups) improves S1R affinity but reduces solubility .
- Bicyclic Analogues: Bicyclic systems like diazabicyclo[4.3.0]nonane show diminished S1R/S2R binding compared to spiro[4.4]nonane, highlighting the importance of spirocyclic geometry .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chlorine at the 3-position enhances S1R binding by stabilizing ligand-receptor interactions via hydrophobic and halogen-bonding effects .
- Spirocyclic Rigidity : Restricts conformational freedom, improving target specificity and reducing off-target effects .
- Linker Length : Phenethyl spacers optimize distance between the spiro core and aromatic groups, maximizing S1R affinity .
Biological Activity
2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane is a compound belonging to the class of diazaspiro compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its interaction with sigma receptors, osteoclast inhibition, and potential therapeutic applications.
Sigma Receptor Affinity
Recent research highlights the significance of sigma receptors (SRs), particularly S1R and S2R, in mediating various pharmacological effects. The compound 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane has been identified as a potent ligand for these receptors.
- Binding Affinities : The compound exhibited high binding affinities:
- for S1R: 3.5 nM
- for S2R: 2.6 nM
These values indicate a strong interaction with both receptor subtypes, suggesting potential applications in pain management and neuroprotection .
Analgesic Properties
In vivo studies demonstrated that 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane could significantly alleviate pain in models of capsaicin-induced allodynia, achieving maximum antiallodynic effects at low doses (0.6–1.25 mg/kg) without inducing motor impairment . This finding positions the compound as a promising candidate for developing analgesics that target sigma receptors.
Osteoclast Inhibition and Bone Health
Another crucial aspect of the biological activity of this compound is its effect on osteoclasts—cells responsible for bone resorption. Studies have shown that derivatives of diazaspiro[4.4]nonane can inhibit osteoclast activity effectively.
- Mechanism of Action : The compound inhibits both mouse and human osteoclast activities by interfering with the podosome belt formation necessary for osteoclast adhesion to bone surfaces. Notably, one derivative (E197) was shown to prevent pathological bone loss in ovariectomized mice without adversely affecting bone formation .
-
Research Findings :
- IC50 Values : The inhibition of Rac activity in HEK293T cells expressing human DOCK5 was measured, with derivatives showing varying degrees of effectiveness.
- Histomorphometric Analysis : Bone histomorphometry confirmed that treatment with E197 did not impair osteoblast or osteoclast numbers while effectively reducing bone resorption .
Case Studies
Several studies have explored the therapeutic implications of 2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane derivatives:
-
Analgesic Effects :
- A study demonstrated that compounds derived from this scaffold could serve as effective analgesics by modulating sigma receptor activity without significant side effects.
- Osteoporosis Treatment :
Q & A
Q. What synthetic strategies are effective for constructing the 2,7-diazaspiro[4.4]nonane core?
The synthesis often employs modular approaches:
- Buchwald–Hartwig amination for aryl group introduction (e.g., iodobenzene coupling to tert-butyl-protected intermediates) .
- Reductive amination to functionalize the spiro nitrogen atoms, as seen in derivatives like 7-(3-chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one .
- Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to isolate intermediates, followed by deprotection with trifluoroacetic acid (TFA) .
Q. How is structural characterization performed for 2,7-diazaspiro[4.4]nonane derivatives?
Q. What preliminary biological assays are used to evaluate sigma receptor (S1R/S2R) affinity?
-
Radioligand binding assays using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) to measure Ki values (nM range). For example:
Compound Ki S1R (nM) Ki S2R (nM) 4b 2.7 27 5b 13 102 8f 10 165 Data from . -
Functional assays (e.g., phenytoin reversal tests) to classify compounds as agonists/antagonists .
Advanced Research Questions
Q. How do structural modifications influence sigma receptor subtype selectivity?
- Hydrophobic substituents : Lengthening alkyl/aryl chains (e.g., phenethyl vs. benzyl) enhances S1R affinity. For instance, 2-(3,4-dichlorophenethyl)-7-phenethyl derivatives (AD225) show Ki <5 nM for S1R .
- Spiro core size : 2,7-diazaspiro[4.4]nonane derivatives outperform diazabicyclo[4.3.0]nonane analogs in S1R binding due to optimal spatial arrangement of basic amines .
- Chiral centers : Enantiopure synthesis (e.g., (S)-Boc-protected intermediates) may improve target engagement, though data is limited .
Q. How to resolve contradictions in functional profiles of structurally similar compounds?
Compound 4b (S1R agonist) and 5b (S1R antagonist) share the 2,7-diazaspiro[3.5]nonane core but exhibit opposing effects in capsaicin-induced allodynia models. Key factors include:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may stabilize agonist-receptor conformations .
- In vivo pharmacokinetics : Differences in blood-brain barrier penetration or metabolic stability .
- Methodological validation : Use selective agonists (e.g., PRE-084) to confirm S1R dependency .
Q. What computational tools predict binding modes of 2,7-diazaspiro[4.4]nonane derivatives?
Q. How to optimize in vivo efficacy while minimizing off-target effects?
- Dose-response profiling : Compounds like 5b achieve maximal antiallodynic effects at 20 mg/kg without motor impairment .
- Selectivity screening : Cross-test against off-target receptors (e.g., NMDA, 5-HT2A) using radioligand panels .
- Metabolite identification : LC-MS/MS to track degradation pathways and active metabolites .
Methodological Considerations
8. Designing SAR studies for spirocyclic compounds:
- Fragment-based libraries : Synthesize analogs with systematic variation at R1 (aryl), R2 (alkyl), and R3 (heterocycles) .
- Free-energy perturbation (FEP) : Computational guidance for prioritizing synthetic targets .
9. Addressing synthetic challenges in spirocycle formation:
- Baylis-Hillman reaction : For generating sultam intermediates in 7 steps .
- 1,3-Dipolar cycloaddition : Key for spiro-pyrrolidine ring construction, requiring diastereomer purification .
10. Validating target engagement in disease models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
